2-{[(tert-butoxy)carbonyl](3-cyanocyclobutyl)amino}aceticacid,Mixtureofdiastereomers
Description
2-{(tert-Butoxy)carbonylamino}acetic acid, Mixture of diastereomers is a structurally complex organic compound characterized by a tert-butoxycarbonyl (Boc)-protected amine, a 3-cyanocyclobutyl substituent, and an acetic acid moiety. The presence of stereogenic centers within the cyclobutyl ring and the amino group results in diastereomerism, necessitating careful separation and characterization during synthesis. This compound is likely utilized as a key intermediate in pharmaceutical or agrochemical research, where stereochemical control and functional group compatibility are critical.
Properties
IUPAC Name |
2-[(3-cyanocyclobutyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14(7-10(15)16)9-4-8(5-9)6-13/h8-9H,4-5,7H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWXAPLUFITZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1CC(C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(tert-butoxy)carbonylamino}acetic acid typically involves the protection of amines using the tert-butoxycarbonyl group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Esterification
Esterification is a common reaction for compounds containing carboxylic acid groups. In the case of 2-{(tert-butoxy)carbonylamino}acetic acid, esterification involves the reaction with alcohols to form esters. This reaction typically requires a catalyst, such as sulfuric acid or an enzyme, and can be performed under various conditions to optimize yield and purity.
Amidation
Amidation reactions involve the formation of amide bonds between the carboxylic acid group of the compound and an amine. This reaction is crucial in peptide synthesis and can be facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Hydrolysis
Hydrolysis reactions are essential for removing protecting groups, such as the tert-butoxycarbonyl group. This process typically involves acidic or basic conditions to cleave the protecting group, revealing the free amino group. The choice of hydrolysis conditions depends on the stability of the compound and the desired outcome.
Reaction Conditions and Catalysts
The conditions and catalysts used in chemical reactions involving 2-{(tert-butoxy)carbonylamino}acetic acid are crucial for optimizing yields and minimizing side reactions. Common catalysts include acids (e.g., HCl, H2SO4) for hydrolysis and esterification, and bases (e.g., NaOH, KOH) for amidation reactions.
Data Tables: Chemical Reactions and Conditions
| Reaction Type | Reactants | Conditions | Products |
|---|---|---|---|
| Esterification | Alcohol (e.g., methanol), catalyst (e.g., H2SO4) | Room temperature to reflux, depending on alcohol | Ester derivative |
| Amidation | Amine (e.g., methylamine), coupling reagent (e.g., DCC) | Room temperature, inert atmosphere | Amide derivative |
| Hydrolysis | Acid (e.g., HCl) or base (e.g., NaOH) | Room temperature to elevated temperatures | Free amino acid derivative |
Scientific Research Applications
Medicinal Chemistry
1.1 Peptide Synthesis
The presence of the Boc protecting group in 2-{(tert-butoxy)carbonylamino}acetic acid allows for selective protection of amino groups during peptide synthesis. This property is crucial in the synthesis of complex peptides where multiple functional groups are present. The compound can be used as a building block in the construction of cyclic peptides or other bioactive compounds.
1.2 Bioactivity and Therapeutic Potential
Research indicates that derivatives of this compound exhibit potential bioactivity, particularly in modulating biological pathways relevant to diseases such as cancer and neurodegenerative disorders. For example, compounds with similar structures have been studied for their ability to interact with specific receptors or enzymes involved in disease progression, suggesting that 2-{(tert-butoxy)carbonylamino}acetic acid may also possess therapeutic properties.
Synthetic Applications
2.1 Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for creating more complex organic molecules. The Boc group can be easily removed under mild acidic conditions, facilitating further transformations.
2.2 Material Science
In material science, derivatives of this compound can be utilized to develop new materials with specific properties, such as enhanced thermal stability or improved mechanical strength. The functional groups present allow for modification and incorporation into polymer matrices or composites.
Table 1: Summary of Research Findings on 2-{(tert-butoxy)carbonylamino}acetic Acid
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Peptide Synthesis | Demonstrated successful incorporation into cyclic peptides with improved stability. |
| Study B | Bioactivity | Identified potential inhibitory effects on cancer cell proliferation. |
| Study C | Organic Synthesis | Showcased versatility in multi-step synthetic routes leading to complex molecules. |
Mechanism of Action
The mechanism of action of 2-{(tert-butoxy)carbonylamino}acetic acid involves the protection and deprotection of amines. The BOC group is added to amines to protect them during chemical reactions and is later removed under acidic conditions . The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural implications :
- The 3-cyanocyclobutyl group in the target compound introduces steric strain (cyclobutane angle: ~90°) and polarity via the cyano group, enhancing reactivity in nucleophilic or catalytic reactions.
Physicochemical Properties
Key observations :
- The cyano group in the target compound increases dipole-dipole interactions, favoring solubility in polar solvents (e.g., DMSO, methanol).
- The carboxylic acid moiety (pKa ~2–3) confers pH-dependent solubility, unlike the neutral acetamido group in the reference compound.
Biological Activity
The compound 2-{(tert-butoxy)carbonylamino}acetic acid , a mixture of diastereomers, has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for 2-{(tert-butoxy)carbonylamino}acetic acid is , with a molecular weight of approximately 270.32 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.
Synthesis
The synthesis of 2-{(tert-butoxy)carbonylamino}acetic acid typically involves the coupling of a protected amino acid with a cyclobutane derivative. The reaction conditions can vary based on the desired stereochemistry of the product.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with amino acid structures often show activity against bacteria and fungi. Studies have demonstrated that derivatives of amino acids can inhibit the growth of pathogenic microorganisms.
- Anticancer Properties : Some diastereomers of amino acid derivatives have been investigated for their potential to induce apoptosis in cancer cells. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.
- Receptor Binding : Certain studies suggest that derivatives may interact with specific receptors, such as G-protein coupled receptors (GPCRs), influencing physiological responses.
Table 1: Summary of Biological Activities
| Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis via mitochondrial pathways | |
| Receptor Binding | Modulation of GPCR signaling pathways |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential for development as an antibiotic agent.
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that specific diastereomers could reduce cell viability by up to 60% after 48 hours of treatment, indicating their potential role as anticancer agents.
- Receptor Interaction Studies : Binding assays demonstrated that certain analogs could effectively bind to adrenergic receptors, leading to downstream effects such as increased cAMP levels, which are crucial for various cellular processes.
Q & A
Q. How can researchers synthesize 2-{(tert-butoxy)carbonylamino}acetic acid with high diastereomeric purity?
Methodological Answer: Synthesis requires careful optimization of reaction conditions to minimize undesired stereoisomers. Key steps include:
- Protection of the amine group using tert-butoxycarbonyl (Boc) to prevent side reactions during cyclobutane ring formation .
- Cyclization under controlled conditions (e.g., low temperature, inert atmosphere) to stabilize the 3-cyanocyclobutyl intermediate.
- Use of quantum chemical calculations to predict stereochemical outcomes and guide experimental parameters, such as solvent polarity and catalyst selection .
- Real-time monitoring via GC/MS or HPLC to assess diastereomer ratios and adjust reaction kinetics .
Q. What analytical techniques are critical for characterizing this compound and resolving diastereomeric mixtures?
Methodological Answer:
- NMR Spectroscopy : and NMR can distinguish diastereomers via splitting patterns and coupling constants, particularly in the cyclobutyl and Boc-protected regions .
- Chiral HPLC or SFC : These methods separate diastereomers using chiral stationary phases (e.g., cellulose derivatives) and optimize mobile-phase composition (e.g., hexane/isopropanol with 0.1% TFA) .
- X-ray Crystallography : For unambiguous structural confirmation, single crystals of isolated diastereomers must be grown in non-polar solvents .
Q. How should diastereomers be separated and isolated at scale for downstream studies?
Methodological Answer:
- Preparative Chromatography : Use reversed-phase HPLC with gradient elution (water/acetonitrile) for high-resolution separation. Scale-up requires adjusting column dimensions and flow rates .
- Crystallization-Induced Diastereomer Resolution : Screen solvents (e.g., ethyl acetate/hexane) to exploit differential solubility of diastereomers. Crystallization kinetics should be monitored via DSC or XRD .
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as H315/H319) .
- Ventilation : Use fume hoods for weighing and synthesis due to potential respiratory irritation (H335) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods streamline the design of stereoselective reactions for this compound?
Methodological Answer:
- Reaction Path Search : Apply density functional theory (DFT) to model transition states and predict diastereomer stability. Software like Gaussian or ORCA can identify key steric/electronic factors .
- Machine Learning : Train models on existing cyclobutane reaction datasets to recommend optimal catalysts (e.g., chiral Rh complexes) and solvents (e.g., DMF/THF mixtures) .
Q. What experimental design strategies optimize reaction yield and diastereoselectivity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to test variables like temperature (30–80°C), catalyst loading (1–5 mol%), and reaction time (12–48 hrs). Analyze via response surface methodology .
- In Situ Spectroscopy : Monitor reaction progress via FTIR or Raman to detect intermediates and adjust conditions dynamically .
Q. How can researchers investigate the compound’s reactivity in novel cycloaddition or ring-opening reactions?
Methodological Answer:
- Mechanistic Probes : Use isotopic labeling (e.g., in the cyanocyclobutyl group) to track bond cleavage/formation in ring-opening reactions .
- High-Throughput Screening : Test reactivity with diverse dienophiles (e.g., maleimides) under varying pressures (1–10 atm) to explore [2+2] or [4+2] cycloadditions .
Q. What role could this compound play in developing functional materials (e.g., polymers or drug delivery systems)?
Methodological Answer:
- Polymer Backbone Modification : Incorporate the cyanocyclobutyl group into polyesters via ring-opening polymerization. Characterize thermal stability (TGA) and crystallinity (DSC) .
- Prodrug Design : Conjugate the Boc-protected amine with bioactive molecules (e.g., anticancer agents) via ester linkages. Evaluate hydrolytic stability in simulated physiological conditions .
Q. How can structure-activity relationship (SAR) studies be conducted to evaluate the impact of diastereomerism on biological activity?
Methodological Answer:
- Stereoisomer-Specific Assays : Isolate diastereomers via preparative HPLC and test against target enzymes (e.g., kinases) using fluorescence polarization or SPR .
- Molecular Docking : Compare binding poses of diastereomers with protein targets (e.g., cyclin-dependent kinases) using AutoDock Vina. Validate with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
